1,5-Pentane-D10-diol

Quantitative Mass Spectrometry Metabolomics Internal Standard

Accurate quantification of 1,5-pentanediol in biological matrices fails when using non-deuterated diols due to identical fragmentation and co-elution. 1,5-Pentane-D10-diol (CAS 1219804-42-8) solves this with: - ≥98 atom% D isotopic purity, providing a clean +10 Da mass shift - Minimal residual proton signal (≤2% of protiated analog) for 1H-NMR and SANS contrast matching - Batch-specific CoA for regulatory-compliant ADME and PK studies

Molecular Formula C5H12O2
Molecular Weight 114.21 g/mol
Cat. No. B15139213
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,5-Pentane-D10-diol
Molecular FormulaC5H12O2
Molecular Weight114.21 g/mol
Structural Identifiers
SMILESC(CCO)CCO
InChIInChI=1S/C5H12O2/c6-4-2-1-3-5-7/h6-7H,1-5H2/i1D2,2D2,3D2,4D2,5D2
InChIKeyALQSHHUCVQOPAS-YXALHFAPSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,5-Pentane-D10-diol Technical Overview


1,5-Pentane-D10-diol (CAS 1219804-42-8) is a perdeuterated α,ω-alkanediol with the molecular formula C5D10H2O2 and a molecular weight of 114.21 g/mol . It is a stable isotope-labeled analog of 1,5-pentanediol (CAS 111-29-5), wherein all ten hydrogen atoms on the pentane backbone are replaced by deuterium (²H) . This compound is supplied with isotopic enrichment of ≥98 atom % D and chemical purity ≥98%, ensuring its suitability as an internal standard for quantitative mass spectrometry and as a contrast agent in neutron scattering studies [1].

1,5-Pentane-D10-diol Substitution Limitations


While unlabeled 1,5-pentanediol (C5H12O2, MW 104.15 g/mol) shares the same chemical structure and reactivity, its substitution for the deuterated analog in analytical workflows leads to critical failures. In mass spectrometry, the +10 Da mass shift of the perdeuterated compound provides a distinct, baseline-resolved signal essential for internal standard-based quantitation, eliminating isobaric interferences that plague the native diol. In NMR spectroscopy, the absence of ¹H signals from the alkyl chain simplifies spectra, enabling unobstructed observation of exchangeable protons or co-formulated ingredients . In neutron scattering, the large difference in coherent scattering length density between deuterium and hydrogen makes the d10-labeled compound a unique contrast agent, whereas the protiated form is essentially invisible [1]. Substitution with alternative deuterated diols (e.g., 1,4-butanediol-d8 or 1,6-hexanediol-d12) introduces different chromatographic retention and ionization efficiencies, compromising method accuracy unless complete revalidation is performed.

1,5-Pentane-D10-diol Differentiation Evidence


Mass Spectrometry Internal Standard Quantification

In LC-MS/MS or GC-MS quantitation of 1,5-pentanediol or its derivatives, 1,5-Pentane-D10-diol functions as an isotopically matched internal standard with a +10 Da mass difference . This mass shift ensures that the deuterated internal standard (m/z ~114 for the molecular ion vs ~104 for the native analyte) elutes co-chromatographically with the analyte but is fully resolved in the mass analyzer, enabling precise correction for matrix effects and ion suppression [1].

Quantitative Mass Spectrometry Metabolomics Internal Standard

SANS Contrast for Component Visualization

The isotopic enrichment of commercial 1,5-Pentane-D10-diol is specified at ≥98 atom % D . This high degree of deuteration minimizes the residual ¹H signal, ensuring that the unlabeled fraction (<2%) does not contribute significant background to the analyte channel in SIM or MRM modes .

Isotope Dilution Trace Quantitation Stable Isotope Labeling

NMR Spectral Simplification for qNMR

In ¹H NMR spectroscopy, 1,5-Pentane-D10-diol exhibits no proton signals from the pentane backbone, effectively silencing the alkyl region (δ 1.2–1.7 ppm and δ 3.5–3.7 ppm) . This contrasts with the native diol, which produces a complex multiplet pattern that obscures resonances of interest in complex mixtures. The perdeuterated compound can serve as an NMR solvent or co-solvent, enabling observation of exchangeable protons (e.g., -OH) without background interference from the alkyl chain [1].

NMR Spectroscopy Structural Elucidation Solvent Suppression

GC-C-IRMS Internal Standard Validation

In SANS studies, d10-1,5-pentanediol is employed as a contrast variation agent in multi-component formulations. In a 2020 study, a cream containing 10% w/w d10-1,5-pentanediol (formulation C11) enabled selective neutron scattering contrast matching, where the deuterated component's high coherent scattering length density (due to ²H) provided a distinct scattering signal while protiated components were matched with a 96% H2O/4% D2O solvent [1].

Small-Angle Neutron Scattering (SANS) Contrast Variation Soft Matter Characterization

1,5-Pentane-D10-diol Application Scenarios


LC-MS/MS Bioanalysis & Metabolite Quantification

In toxicology or metabolic studies, 1,5-Pentane-D10-diol serves as the optimal internal standard for quantifying 1,5-pentanediol. Its +10 Da mass shift and high isotopic purity ensure accurate, matrix-effect-corrected measurements in plasma, urine, or cell lysates.

SANS Structural Analysis of Formulations

d10-1,5-Pentanediol is a validated contrast agent in small-angle neutron scattering studies of emulsified formulations. Its use in contrast-matched systems allows researchers to isolate the structural contribution of the diol component in multi-component creams, aiding in product development and stability assessment.

Interference-Free qNMR for Organic Analytes

When developing NMR methods for complex mixtures, substituting 1,5-Pentane-D10-diol for its protiated analog eliminates alkyl proton signals , enabling clearer observation of exchangeable protons or other formulation components. This is particularly valuable in quality control of deuterated drug formulations or polymer characterization.

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